molecular formula C7H5BrClNO2 B2719509 2-Bromo-1-chloro-5-methyl-3-nitrobenzene CAS No. 19128-49-5

2-Bromo-1-chloro-5-methyl-3-nitrobenzene

Cat. No.: B2719509
CAS No.: 19128-49-5
M. Wt: 250.48
InChI Key: FOKNPAQAGGMCBF-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-5-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol . It is a derivative of benzene, substituted with bromine, chlorine, a methyl group, and a nitro group. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-5-methyl-3-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may use continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-5-methyl-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and chlorine atoms can participate in halogen bonding, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chloro-4-nitrobenzene
  • 1-Bromo-3-chloro-5-nitrobenzene
  • 1-Chloro-2-bromo-4-nitrobenzene

Uniqueness

The presence of both bromine and chlorine atoms, along with a nitro group, makes it a versatile compound for various chemical transformations .

Biological Activity

Introduction

2-Bromo-1-chloro-5-methyl-3-nitrobenzene is an aromatic compound with a complex substitution pattern that may confer unique biological activities. Its molecular formula is C7H5BrClNO2C_7H_5BrClNO_2, and it has a molecular weight of approximately 250.48 g/mol. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in drug development and as a scaffold for synthesizing bioactive molecules.

Chemical Properties

  • Molecular Formula : C7H5BrClNO2C_7H_5BrClNO_2
  • Molecular Weight : 250.48 g/mol
  • Melting Point : 83-85 °C
  • Boiling Point : Approximately 252.7 °C

The compound features a bromine atom, a chlorine atom, a methyl group, and a nitro group attached to a benzene ring, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial and antifungal properties . Its electrophilic nature allows it to interact with biological macromolecules, potentially influencing various biochemical pathways. This interaction can lead to the modification of biomolecules, impacting their function and activity .

Case Studies

The exact mechanism of action for this compound remains under-researched. However, it is hypothesized that its electrophilic nature allows it to form adducts with nucleophiles (e.g., amino acids or nucleotides), which could lead to modifications in enzymatic pathways or cellular functions. Such interactions are crucial in drug design as they can alter the activity of target biomolecules.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds provides insight into the potential biological activities of this compound:

Compound NameCAS NumberMolecular FormulaSimilarity Index
5-Bromo-1-chloro-2-methyl-3-nitrobenzene885519-13-1C7H5BrClNO20.90
2-Bromo-4-chloro-6-nitrotoluene88551895-6C7H5BrClNO20.89
1-Bromo-4-chloro-3-methyl-2-nitrobenzene1160573-48-7C7H6BrClNO20.87
1-Bromo-3-chloro-2-methyl-5-nitrobenzene1448319-06-9C7H6BrClNO20.86

These compounds share similar functional groups but differ in their substituent positions on the benzene ring, which can significantly influence their chemical reactivity and biological activity.

Properties

IUPAC Name

2-bromo-1-chloro-5-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-4-2-5(9)7(8)6(3-4)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKNPAQAGGMCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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